molecular formula C9H12N2O5 B117551 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole CAS No. 157066-48-3

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole

Cat. No. B117551
M. Wt: 228.2 g/mol
InChI Key: WETFHJRYOTYZFD-YIZRAAEISA-N
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Description

The compound “1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-5-methylpyrimidine-2,4 (1H,3H)-dione (Thymidine)” is a pharmaceutical reference standard categorized under antivirals and antiretrovirals . Another compound, “1-(2-Deoxy-beta-D-erythro-pentofuranosyl)biuret”, contains a total of 28 bonds, including 15 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 five-membered ring .


Synthesis Analysis

A study identified the alpha and beta anomers of “1-(2-deoxy-D-erythro-pentofuranosyl)-oxaluric acid” at the site of riboflavin-mediated photooxidation of guanine in 2’-deoxyguanosine and thymidylyl-(3’-5’)-2’-deoxyguanosine .


Molecular Structure Analysis

The molecule “1-(2-Deoxy-beta-D-erythro-pentofuranosyl)biuret” contains 15 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 urea (-thio) derivatives, 1 imide(s) (-thio), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether (aliphatic) .


Chemical Reactions Analysis

Products of riboflavin-mediated photosensitization of 2’-deoxyguanosine (dG) and thymidylyl-(3’-5’)-2’-deoxyguanosine (TpdG) by 350-nm light in oxygen-saturated aqueous solution have been isolated and identified as 1-(2-deoxy-beta-D-erythro-pentofuranosyl) oxaluric acid (beta-dOx) and thymidylyl-(3’-5’)-1-(2-deoxy-beta-D-erythro-pentofuranosyl) oxaluric acid (Tpbeta-dOx), respectively .


Physical And Chemical Properties Analysis

The compound “1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-5-methylpyrimidine-2,4 (1H,3H)-dione (Thymidine)” has a molecular formula of C10 H14 N2 O5 and a molecular weight of 242.23 .

properties

IUPAC Name

(2R,3S,5S)-2-(hydroxymethyl)-5-(3-nitropyrrol-1-yl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-5-8-7(13)3-9(16-8)10-2-1-6(4-10)11(14)15/h1-2,4,7-9,12-13H,3,5H2/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETFHJRYOTYZFD-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=C2)[N+](=O)[O-])CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=CC(=C2)[N+](=O)[O-])CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935607
Record name 1-(2-Deoxypentofuranosyl)-3-nitro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole

CAS RN

157066-48-3
Record name 3-Nitropyrrole 2'-deoxyribonucleoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157066483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-3-nitro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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